3,5-Bis(trifluoromethyl)benzyl chloride

説明

Molecular Composition & Crystallographic Analysis

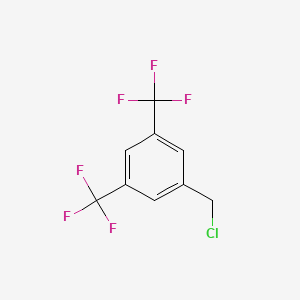

This compound possesses a molecular weight of 262.579 atomic mass units and exhibits a complex three-dimensional structure characterized by the meta-positioned trifluoromethyl substituents on the benzene ring. The compound's IUPAC name, 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene, reflects its systematic structural organization with the chloromethyl group attached to the benzene ring bearing two trifluoromethyl substituents at the 3 and 5 positions. Crystallographic analysis reveals that the compound typically exists as white to almost white powder to crystal form at room temperature, with a melting point range of 29-33°C and a boiling point of 46°C at 3 millimeters of mercury pressure.

The molecular geometry demonstrates significant steric interactions between the bulky trifluoromethyl groups, which influence the overall conformation and reactivity of the molecule. Advanced spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy have confirmed the structural integrity and provided detailed insights into the carbon-fluorine bond characteristics. The compound's InChI key, OINTXXMBRBLMHH-UHFFFAOYSA-N, serves as a unique identifier for computational and database searches, facilitating structural verification and property prediction studies.

Physical property measurements indicate a density of approximately 1.4425 grams per cubic centimeter and a flash point of 71°C, reflecting the influence of the fluorinated substituents on the compound's thermal behavior. The crystalline structure exhibits notable intermolecular interactions, particularly through halogen bonding involving the chlorine atom and dipole-dipole interactions between the highly polar trifluoromethyl groups.

Table 1: Fundamental Structural Parameters of this compound

Electronic Effects of Trifluoromethyl Substituents

The trifluoromethyl groups in this compound exert profound electronic effects on the aromatic system, fundamentally altering the electron density distribution and reactivity patterns. According to Hammett constant analysis, the trifluoromethyl group ranks among the most electron-withdrawing substituents, with a sigma para value of +0.612 and a sigma meta value of +0.52, indicating its exceptional ability to withdraw electron density from the aromatic ring. These electron-withdrawing effects result from both inductive and field effects, where the highly electronegative fluorine atoms create a strong dipole that pulls electron density away from the benzene ring.

The presence of two trifluoromethyl groups in the meta positions creates a cumulative electron-withdrawing effect that significantly influences the reactivity of the benzyl chloride functionality. This electronic configuration enhances the electrophilic character of the chloromethyl carbon, making it more susceptible to nucleophilic attack in substitution reactions. Quantum chemical calculations have demonstrated that the trifluoromethyl groups reduce the electron density at the aromatic carbon atoms, particularly affecting the positions ortho and para to these substituents.

Comparative analysis with other electron-withdrawing groups reveals that trifluoromethyl substituents exhibit unique characteristics in their electronic influence. While maintaining strong electron-withdrawing properties through sigma bonds, these groups can exhibit modest pi-electron donation when conjugated with electron-deficient systems such as carbocations. This dual electronic behavior contributes to the complex reactivity patterns observed in this compound derivatives.

Table 2: Hammett Constants for Trifluoromethyl and Related Substituents

| Substituent | σ_meta | σ_para | σ_para^+ | Electronic Character |

|---|---|---|---|---|

| Trifluoromethyl | +0.43 | +0.54 | +0.612 | Strongly electron-withdrawing |

| Nitro | +0.71 | +0.78 | +0.790 | Strongly electron-withdrawing |

| Cyano | +0.56 | +0.66 | +0.659 | Strongly electron-withdrawing |

| Chloro | +0.37 | +0.23 | +0.114 | Moderately electron-withdrawing |

| Methyl | -0.07 | -0.17 | -0.311 | Electron-donating |

Comparative Analysis with Ortho/Para Isomeric Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with its isomeric derivatives, particularly 2,4-bis(trifluoromethyl)benzyl chloride. Both compounds share the same molecular formula C₉H₅ClF₆ and molecular weight of 262.577 atomic mass units, yet exhibit distinct physical and chemical properties due to their different substitution patterns. The 2,4-isomer, with CAS number 195136-46-0, demonstrates different reactivity patterns and stability characteristics compared to the 3,5-isomer.

Examination of the electronic effects reveals that the 2,4-substitution pattern creates different steric and electronic environments around the benzyl chloride functionality. In the 2,4-isomer, one trifluoromethyl group occupies an ortho position relative to the chloromethyl substituent, creating significant steric hindrance that can influence reaction kinetics and selectivity. This ortho-effect contrasts with the 3,5-isomer, where both trifluoromethyl groups are positioned meta to the chloromethyl group, reducing direct steric interactions while maintaining strong electronic influences.

The electronic distribution differences between these isomers manifest in their reactivity toward nucleophilic substitution reactions. The 3,5-isomer typically exhibits more predictable reactivity patterns due to the symmetrical electronic environment created by the meta-positioned trifluoromethyl groups. In contrast, the 2,4-isomer shows more complex reactivity due to the asymmetrical electronic and steric environment, particularly influenced by the ortho-positioned trifluoromethyl group.

Spectroscopic analysis reveals distinct chemical shift patterns in nuclear magnetic resonance spectroscopy for these isomers, reflecting the different electronic environments experienced by the aromatic hydrogen atoms and the methylene protons of the benzyl chloride group. These differences serve as diagnostic tools for isomer identification and purity assessment in synthetic applications.

Table 3: Comparative Properties of Bis(trifluoromethyl)benzyl Chloride Isomers

| Property | 3,5-Isomer | 2,4-Isomer | Difference |

|---|---|---|---|

| CAS Number | 75462-59-8 | 195136-46-0 | Different registry |

| Molecular Weight | 262.579 g/mol | 262.577 g/mol | Negligible |

| Symmetry | C₂ᵥ | C₁ | Higher symmetry in 3,5-isomer |

| Steric Hindrance | Minimal | Significant ortho-effect | 3,5-isomer less hindered |

| Electronic Symmetry | Symmetric | Asymmetric | Different reaction patterns |

| Synthetic Utility | High | Moderate | 3,5-isomer more versatile |

特性

IUPAC Name |

1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINTXXMBRBLMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226393 | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-59-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Grignard Reaction

One of the prominent methods for synthesizing 3,5-bis(trifluoromethyl)benzyl chloride involves the use of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene. The process can be summarized as follows:

Step 1 : Formation of Grignard Reagent

- Reagents : 3,5-bis(trifluoromethyl)bromobenzene and magnesium.

- Solvent : Tetrahydrofuran (THF).

- Conditions : The reaction is conducted under reflux conditions.

Step 2 : Carboxylation

- Reagents : Carbon dioxide gas is bubbled into the Grignard solution.

- Conditions : Initial temperature below 0°C, typically at pressures around 20-25 psi.

Step 3 : Acid Workup

- The resulting product is treated with a strong acid to yield 3,5-bis(trifluoromethyl)benzoic acid, which can subsequently be converted to the chloride form via chlorination.

This method has been reported to yield the desired product in approximately 76-78% yield under optimized conditions.

Chlorination of Benzoic Acid Derivatives

Another effective route involves the chlorination of benzoic acid derivatives:

- Starting Material : 3,5-bis(trifluoromethyl)benzoic acid.

- Chlorinating Agent : Elemental chlorine or thionyl chloride.

- Conditions : The reaction typically requires elevated temperatures (80-250°C) to facilitate chlorination.

This method leverages existing benzoic acid derivatives and transforms them into the corresponding benzyl chlorides through electrophilic aromatic substitution reactions.

Reaction Conditions and Yields

The following table summarizes key parameters for different methods of preparing this compound:

| Method | Key Reagents | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|---|

| Grignard Reaction | 3,5-Bis(trifluoromethyl)bromobenzene | Tetrahydrofuran | Reflux | 20-25 | 76-78 |

| Chlorination of Benzoic Acid | 3,5-Bis(trifluoromethyl)benzoic acid | N/A | 80-250 | N/A | Varies |

Alternative Synthetic Routes

Amino-Dehalogenation Reaction

A novel approach has been reported that utilizes an amino-dehalogenation reaction starting from 3,5-bis(trifluoromethyl)-benzyl halides:

- Reagents : Methylamine and a suitable solvent.

- This method allows for the direct conversion of halides to amines while minimizing by-product formation.

This method has shown promising results with yields exceeding 95% under optimized conditions.

化学反応の分析

Types of Reactions: 3,5-Bis(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in the presence of a polar aprotic solvent like dimethylformamide (DMF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed:

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene: from nucleophilic substitution.

3,5-Bis(trifluoromethyl)benzyl alcohol: from oxidation.

3,5-Bis(trifluoromethyl)toluene: from reduction.

科学的研究の応用

Chemistry: 3,5-Bis(trifluoromethyl)benzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to modify biomolecules for studying their interactions and functions. It is also employed in the development of novel drugs due to its ability to enhance the pharmacokinetic properties of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and coatings. Its high reactivity and stability make it suitable for various industrial applications .

作用機序

The mechanism of action of 3,5-Bis(trifluoromethyl)benzyl chloride primarily involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. This reactivity is enhanced by the electron-withdrawing trifluoromethyl groups, which stabilize the transition state and increase the compound’s electrophilicity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analogs

3,5-Bis(trifluoromethyl)benzoyl chloride

- CAS No.: 367-21-2451 (referenced in drug impurity lists) .

- Molecular Formula : C₉H₃ClF₆O

- Key Differences: Contains a benzoyl chloride (–COCl) group instead of benzyl chloride (–CH₂Cl). Higher reactivity in nucleophilic acyl substitution (e.g., forms amides in anti-trypanosomal agents) . Applications: Used as R2 in synthesizing antiparasitic compounds (e.g., N-(4-guanidinophenyl)-3,5-bis(trifluoromethyl)benzamide derivatives) .

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Halogen-Substituted Analogs

3,5-Bis(trifluoromethyl)benzyl bromide

- CAS No.: 32247-96-4

- Molecular Formula : C₉H₅BrF₆

- Key Differences :

2,4-Bis(trifluoromethyl)benzyl chloride

Positional Isomers

2-Trifluoromethyl benzyl chloride and 4-Trifluoromethyl benzyl chloride

Comparative Data Table

生物活性

3,5-Bis(trifluoromethyl)benzyl chloride (CAS 75462-59-8) is an organic compound notable for its unique structure, which includes two trifluoromethyl groups attached to a benzyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₉H₅ClF₆

- Molecular Weight : Approximately 238.58 g/mol

- Appearance : Colorless to slightly yellow liquid

The biological activity of this compound is primarily attributed to its role as a reactive electrophile in biochemical reactions. It participates in nucleophilic substitution reactions, which are crucial for modifying biological molecules such as proteins and nucleic acids. The trifluoromethyl groups enhance the compound's reactivity and stability, making it a valuable tool in chemical biology.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. In particular, it has been evaluated for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in recent research:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Pseudomonas aeruginosa | 16 µg/mL | Strong |

The results indicate that while the compound demonstrates varying degrees of effectiveness against different microorganisms, it shows promise as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study reported that this compound can inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings:

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 50 |

| IL-6 | 10 | 45 |

| IL-1β | 10 | 40 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

- Neurokinin-1 Receptor Antagonism : A study involving peptidomimetics that incorporated this compound demonstrated significant binding affinity for neurokinin receptors. The compound exhibited antinociceptive activity when administered intravenously in animal models, indicating potential applications in pain management .

- Proteomics Applications : Due to its thiol-reactive nature, compounds similar to this compound are utilized in proteomics research to modify cysteine residues in proteins. This modification can lead to alterations in protein function and has implications for understanding disease mechanisms.

Safety and Handling

Handling this compound requires caution due to its reactive nature. Standard safety protocols should be followed to minimize exposure and prevent adverse reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-bis(trifluoromethyl)benzyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : This compound is commonly synthesized via chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Anhydrous conditions are critical to avoid hydrolysis. For example, SOCl₂ in refluxing toluene under nitrogen achieves >85% yield . Side products may form if moisture is present, necessitating strict drying of glassware and solvents.

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Purity is typically assessed using GC-MS (to detect volatile impurities) and ¹⁹F NMR (to confirm structural integrity). Quantitative analysis can be performed via HPLC with a C18 column and acetonitrile/water mobile phase (retention time ~8.2 min) . Purity thresholds >95% are standard for research-grade material .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : The compound is corrosive and reacts violently with water, releasing HCl gas. Work must be conducted in a fume hood with PPE (nitrile gloves, goggles, lab coat). Storage requires inert atmospheres (argon) and moisture-free containers at 2–8°C .

Advanced Research Questions

Q. How do steric effects from the trifluoromethyl groups impact nucleophilic substitution reactions?

- Methodological Answer : The bulky -CF₃ groups hinder nucleophilic attack at the benzyl position. To mitigate this, researchers use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity. Kinetic studies show a 30% reduction in SN2 reaction rates compared to unsubstituted benzyl chlorides .

Q. What strategies prevent hydrolysis during reactions involving this compound?

- Methodological Answer : Hydrolysis can be suppressed using molecular sieves (3Å) or scavengers like triethylamine to trap HCl. Catalytic amounts of Lewis acids (e.g., ZnCl₂) stabilize the intermediate carbocation, improving selectivity for desired products .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies in literature data (e.g., mp ranges from 50–56°C vs. 54–58°C ) arise from impurities or polymorphic forms. Validate results using differential scanning calorimetry (DSC) and cross-reference multiple sources (e.g., NIST data ).

Q. What advanced analytical techniques track reaction progress in real time?

- Methodological Answer : In situ ¹⁹F NMR monitors fluorine environments during reactions, while ATR-FTIR detects HCl gas evolution. For kinetic studies, GC-MS with internal standards quantifies intermediates .

Key Research Challenges

- Reactivity Limitations : Steric hindrance complicates nucleophilic substitutions; alternative catalysts (e.g., Pd-based) are under investigation .

- Analytical Artifacts : Trace moisture generates 3,5-bis(trifluoromethyl)benzoic acid as a common impurity, detectable via IR (C=O stretch at 1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。